molecular formula C11H24N2O2S B3364737 N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide CAS No. 1181826-11-8

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide

Cat. No.: B3364737
CAS No.: 1181826-11-8
M. Wt: 248.39
InChI Key: UMUQSXRPZIXWKR-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C11H24N2O2S. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring and a sulfonamide group, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with diethylamine and ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a sulfonamide group. This structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry .

Properties

IUPAC Name

N,N-diethyl-2-piperidin-4-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQSXRPZIXWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Reactant of Route 2
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Reactant of Route 3
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Reactant of Route 4
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Reactant of Route 5
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide

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